2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime
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Overview
Description
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with acetaldehyde in the presence of a base to form the corresponding acetaldehyde derivative. This intermediate is then reacted with methyloxime under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methyloxime group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Conversion to 2-(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)acetaldehyde O-methyloxime.
Reduction: Formation of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethanol O-methyloxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyloxime group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-1H-pyrazole: Lacks the acetaldehyde and methyloxime groups, resulting in different chemical properties and reactivity.
2-(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)acetaldehyde O-methyloxime: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethanol O-methyloxime:
Uniqueness
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime is unique due to the combination of its nitro and methyloxime functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
CAS No. |
321998-08-7 |
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Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N-methoxyethanimine |
InChI |
InChI=1S/C8H12N4O3/c1-6-8(12(13)14)7(11(2)10-6)4-5-9-15-3/h5H,4H2,1-3H3 |
InChI Key |
FXKQWKRCBYAHAC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C |
solubility |
not available |
Origin of Product |
United States |
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